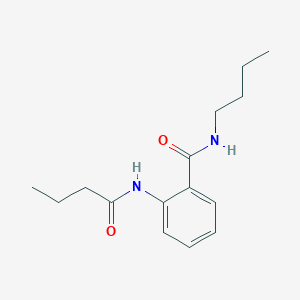

N-butyl-2-(butyrylamino)benzamide

Description

N-Butyl-2-(butyrylamino)benzamide (Y031-7010, C₁₅H₂₂N₂O₂) is a benzamide derivative with a molecular weight of 262.35 g/mol. Its structure features a butyl chain attached to the benzamide nitrogen and a butyrylamino group at the 2-position of the aromatic ring.

This compound is commercially available through ChemDiv and is included in screening libraries targeting musculoskeletal, cardiovascular, and neurological disorders. Its structural versatility makes it a candidate for diverse pharmacological studies, though specific biological activities remain undisclosed in the provided evidence .

Properties

IUPAC Name |

2-(butanoylamino)-N-butylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-5-11-16-15(19)12-9-6-7-10-13(12)17-14(18)8-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNAWLBCDPQXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(butyrylamino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(butyrylamino)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butyl-2-(butyrylamino)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-butyl-2-(butyrylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This suggests that this compound may exert its effects through similar pathways, potentially involving the inhibition of key signaling molecules and the induction of programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Antiprion Benzamide Derivatives

Compounds such as 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide (C₁₉H₂₈N₄O₂, approximate formula) feature pyrrolidinyl or piperidyl acetamido groups at the 5-position. These derivatives were designed to inhibit prion protein (PrP) conversion in scrapie-infected cells, demonstrating IC₅₀ values in the micromolar range . In contrast, N-butyl-2-(butyrylamino)benzamide lacks the 5-position heterocyclic substituents, which are critical for antiprion activity. This highlights how minor structural modifications—such as the addition of a pyrrolidine ring—can confer target-specific efficacy.

Substituent-Driven Property Variations

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Contains a dimethoxyphenethyl group, enhancing aromatic π-π interactions. Its simpler synthesis (80% yield via benzoyl chloride and amine coupling) contrasts with the multi-step routes required for antiprion derivatives .

- N-Benzyl-2-(butyrylamino)benzamide: Replaces the butyl chain with a benzyl group, increasing molar mass (296.36 vs. 262.35 g/mol) and predicted lipophilicity (density: 1.155 g/cm³) .

- N-Butyl-2-(methylamino)benzamide: A smaller analog (MW 206.28) with a methylamino group, reducing hydrogen bond donors (1 vs. 2) and logD compared to Y031-7010 .

Impact of Alkyl Chain Length and Functional Groups

The butyrylamino group in Y031-7010 provides a longer acyl chain than the acetamido or methylamino groups in analogs, influencing solubility and membrane permeability.

Data Table: Structural and Physicochemical Comparison

*Representative formula; exact MW varies with substitution. N/R: Not reported in provided evidence.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butyl-2-(butyrylamino)benzamide, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : React 2-phenyl-3,1-(4H)-benzoxazin-4-one with allyl amine derivatives under reflux in pyridine (4 hours) to form intermediates, followed by butyrylation .

- Route 2 : Use Pd/C-catalyzed hydrogenation in methanol (room temperature, 18 hours) to reduce nitro groups or modify substituents .

- Optimization : Control temperature and solvent polarity (e.g., CH₂Cl₂ vs. DMF) to minimize side reactions. Monitor progress via TLC or HPLC. Yield improvements (e.g., from 45% to 68%) are achieved by optimizing stoichiometry of butyryl chloride and benzamide precursors .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : Assign peaks for the butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and amide protons (δ 7.5–8.2 ppm) to confirm substitution patterns .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and hydrogen bonding (e.g., amide-NH···O=C interactions) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 318.4 for [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare to controls like cisplatin .

- Antimicrobial : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test PLpro (SARS-CoV-2) inhibition via fluorescence-based assays, monitoring IC₅₀ shifts when substituting benzamide groups .

Advanced Research Questions

Q. How do structural modifications impact the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Effects : Replace the butyl group with ethyl or phenyl groups. For example, N-butyl-N-ethyl-2-methyl-benzamide shows higher toxicity (LD₅₀ = 0.8 µg/mL) than N-phenyl analogs (LD₅₀ = 1.2 µg/mL) in insecticidal assays .

- Bioisosteres : Substituting benzamide with sulfonamide reduces PLpro binding affinity by 10-fold, as shown in SPR assays .

- Data Interpretation : Use regression models to correlate logP values with cytotoxicity (R² > 0.85) .

Q. What computational strategies enhance the design of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes in PLpro (PDB: 3E9S). Conserve hydrogen bonds with Gln269 and Asp164 .

- QSAR Models : Train models on datasets (n > 50 analogs) using descriptors like topological polar surface area (TPSA) and molar refractivity .

- MD Simulations : Simulate ligand-protein stability (100 ns trajectories) to assess dynamic interactions .

Q. How can researchers resolve contradictions in toxicity data across studies?

- Methodological Answer :

- Case Example : N-butyl-N-ethyl-2-methyl-benzamide shows LD₅₀ = 0.8 µg/mL in one study but LD₅₀ = 1.5 µg/mL in another .

- Root Cause Analysis : Compare assay conditions (e.g., insect species, exposure time). Standardize protocols via OECD guidelines.

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted averages .

Q. What in vivo models are appropriate for evaluating anticancer efficacy?

- Methodological Answer :

- Xenograft Models : Administer 25 mg/kg/day (oral) in nude mice with HT-29 colon tumors. Measure tumor volume reduction vs. vehicle controls .

- Toxicokinetics : Collect plasma at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis (LOQ = 1 ng/mL) .

- Biomarker Validation : Quantify apoptosis markers (e.g., caspase-3) via IHC in tumor tissues .

Q. How does crystallography inform solubility and formulation challenges?

- Methodological Answer :

- Polymorph Screening : Identify stable crystalline forms (e.g., Form I vs. Form II) via slurry experiments in ethanol/water .

- Solubility Enhancement : Co-crystallize with cyclodextrins (e.g., β-CD) to increase aqueous solubility from 0.2 mg/mL to 1.8 mg/mL .

- Dissolution Testing : Use USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid (pH 1.2) .

Key Considerations

- Quality Control : Ensure ≥95% purity (HPLC) for biological assays .

- Ethical Compliance : Adhere to IACUC protocols for in vivo studies .

- Data Reproducibility : Share raw datasets via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.